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1-(3-Aminocyclohexyl)ethanone

Cat. No.: B13485572
M. Wt: 141.21 g/mol
InChI Key: QHOGDAIMTBASPN-UHFFFAOYSA-N
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Description

Significance of Aminocyclohexyl-Ethanone Scaffolds in Modern Organic Chemistry Research

The aminocyclohexyl-ethanone structural framework is considered a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular cores that are capable of binding to multiple biological targets, thus serving as a fertile ground for the development of novel therapeutic agents. The inherent conformational flexibility of the cyclohexane (B81311) ring, combined with the chemical reactivity of the amine and ketone functional groups, allows for the synthesis of diverse libraries of compounds for high-throughput screening. nih.gov

In modern drug discovery, aminocyclohexyl derivatives are investigated for a range of potential therapeutic applications, including the treatment of neurological disorders, pain management, and inflammation. evitachem.com The amino group can participate in crucial hydrogen bonding interactions with biological receptors, while the ketone provides a handle for further chemical modifications. evitachem.comrsc.org For instance, derivatives of the aminocyclohexyl scaffold are integral to the synthesis of complex pharmaceuticals. The related compound, trans-4-aminocyclohexyl acetic acid, is a key intermediate in the production of Cariprazine, an antipsychotic medication used to treat schizophrenia and bipolar disorder. nih.gov

The utility of this scaffold extends beyond medicinal chemistry. Diamines bearing an aminocyclohexyl group have been investigated for their role in direct air capture of carbon dioxide. acs.org Specifically, compounds like isophorone (B1672270) diamine, which contains the aminocyclohexyl moiety, have demonstrated high efficiency in capturing CO2 from the atmosphere through a liquid-solid phase-separation system. acs.org This highlights the versatility of the aminocyclohexyl scaffold in materials science and environmental applications. The general class of α-amino ketones, to which 1-(3-aminocyclohexyl)ethanone belongs, is considered a high-value synthon, and numerous synthetic methods have been developed to access this important motif. rsc.org

Historical Context of Cyclohexyl-Amine-Ketone Motif Investigations

The scientific exploration of molecules containing the cyclohexyl-amine-ketone motif is built upon a rich history of research into cyclohexylamine (B46788) derivatives. The origins of this field can be traced to the early 20th century, when foundational synthetic pathways were first established. A primary industrial method for producing the parent compound, cyclohexylamine, involves the catalytic hydrogenation of aniline. wikipedia.org

A significant surge in research occurred between 1950 and 1970, driven largely by pharmaceutical research institutions. During this period, extensive investigations into structure-activity relationships (SAR) were conducted, systematically modifying the cyclohexylamine framework to understand how structural changes influenced biological activity. This era laid the groundwork for the rational design of more complex derivatives.

Early synthetic work often involved reactions such as the Ritter reaction, where nitriles react with alkenes or alcohols in the presence of a strong acid, to produce amides which can then be hydrolyzed to amines. researchgate.net The development of methods to introduce functionality onto the cyclohexane ring, such as the ketone group in this compound, allowed for the expansion of the chemical space and the creation of more sophisticated molecules for biological testing. researchgate.netmdpi.com These historical investigations established the cyclohexyl-amine-ketone motif as a valuable and synthetically accessible building block in organic chemistry.

Current Research Challenges and Opportunities Pertaining to this compound

A primary challenge in the synthesis of this compound and its derivatives is the control of stereochemistry. The cyclohexane ring can exist in different conformations, and the substituents can be arranged in either cis or trans relationships, leading to different diastereomers. Often, only a single stereoisomer possesses the desired biological activity, making stereoselective synthesis a critical area of research. nih.gov For example, in the synthesis of intermediates for drugs like cariprazine, obtaining the pure trans isomer is essential, but often requires separation from a cis/trans mixture, which can result in moderate yields. nih.govgoogleapis.com

This challenge presents significant opportunities for the development of novel synthetic methodologies. Researchers are actively exploring biocatalysis, using enzymes like transaminases for the stereoselective amination of ketone precursors or the deamination of undesired diastereomers. nih.gov Other innovative approaches include visible-light-enabled photocatalysis to achieve [4+2] cycloadditions, providing access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity under mild conditions. rsc.org The direct reductive amination of ketones using engineered reductive aminase (RedAm) enzymes is another promising avenue for the efficient synthesis of primary and secondary amines. researchgate.net

Further opportunities lie in the synthesis and exploration of new derivatives. The ketone and amine functionalities of this compound serve as versatile handles for further chemical elaboration. rsc.org Research is ongoing to develop new reactions and build upon this scaffold to create novel compounds for evaluation in medicinal chemistry and materials science. evitachem.comacs.org The synthesis of specific stereoisomers, such as 1-[(1R,3S)-3-aminocyclohexyl]-ethanone, is also an area of interest, indicating a demand for enantiomerically pure building blocks for targeted applications. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₅NO bldpharm.com
Molecular Weight 141.21 g/mol bldpharm.com
General Structure A cyclohexane ring substituted with an amino group at position 3 and an ethanone (B97240) (acetyl) group at position 1.
Known CAS Numbers 1045860-37-4 (isomer unspecified) 2227777-04-8 (1-[(1R,3S)-3-aminocyclohexyl]-ethanone) chemicalbook.comaksci.com
SMILES Code CC(=O)C1CCCC(N)C1 bldpharm.com

Table 2: Selected Research Findings on Cyclohexyl-Amine-Ketone Synthesis

Research AreaKey FindingsSignificanceSource(s)
Biocatalytic Synthesis Transaminases can be used for the diastereotope-selective amination of 4-substituted cyclohexanones, often favoring the cis-amine product.Provides an enzymatic route to stereochemically defined amines, addressing the challenge of diastereoselectivity. nih.gov
Photocatalytic Cycloaddition A visible-light-enabled [4+2] cycloaddition of N-cyclobutyl anilines and vinyl ketones yields highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity.Offers a modern, atom-economical, and redox-neutral method for constructing complex cyclohexylamine scaffolds under mild conditions. rsc.org
Multi-step Synthesis 2-(4-aminocyclohexyl)-ethyl acetate (B1210297) can be synthesized from 1,4-cyclohexanedione (B43130) via a sequence of Wittig reaction, condensation, and catalytic hydrogenation.Demonstrates a classical multi-step approach to building functionalized aminocyclohexane derivatives from simple starting materials. google.com
Acylation of Amines 1-(trans-2-aminocyclohexyl)-1-ethanone can be acylated with chloroacetyl chloride to form N-(3-Oxoalkyl)amides, which are precursors to dihydropyridinones.Highlights the utility of the amine and ketone functionalities as handles for building more complex heterocyclic systems. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13485572 1-(3-Aminocyclohexyl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminocyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(10)7-3-2-4-8(9)5-7/h7-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOGDAIMTBASPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 3 Aminocyclohexyl Ethanone and Its Derivatives

Transformations of the Carbonyl Functionality in Ethanone (B97240) Moiety

The ketone group in 1-(3-aminocyclohexyl)ethanone is a primary site for electrophilic attack, readily undergoing reactions with various nucleophiles. The presence of the amine on the cyclohexyl ring can influence these reactions, sometimes necessitating protective group strategies to achieve desired outcomes.

Nucleophilic addition is a fundamental reaction of the carbonyl group in this compound. In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate which, upon protonation, yields a tertiary alcohol. nih.gov The stereochemistry of the cyclohexyl ring and the position of the amino group can influence the diastereoselectivity of the addition.

Common nucleophiles that react with the ethanone moiety include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful nucleophiles that add alkyl or aryl groups to the carbonyl carbon.

Cyanide Ions: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Hydride Reagents: As discussed in section 3.1.3, hydride reagents add a hydride ion (H⁻), reducing the ketone to a secondary alcohol.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Alkyl Group Methylmagnesium bromide (CH₃MgBr) Tertiary Alcohol
Phenyl Group Phenyllithium (C₆H₅Li) Tertiary Alcohol
Cyanide Sodium Cyanide (NaCN) / H⁺ Cyanohydrin

Carbonyl condensation reactions involve the reaction of the ketone with a nucleophile, typically an amine or an enolate, followed by the elimination of a small molecule, usually water. These reactions are crucial for forming new carbon-nitrogen and carbon-carbon bonds.

Imine and Enamine Formation: The ketone of this compound reacts with primary amines under mildly acidic conditions to form imines (Schiff bases). libretexts.org If the ketone reacts with a secondary amine, an enamine is formed. libretexts.org The pH must be carefully controlled; too low a pH will protonate the reacting amine, rendering it non-nucleophilic, while too high a pH will not sufficiently protonate the carbonyl oxygen to facilitate water elimination. libretexts.org Intramolecular condensation between the ketone and the amine of the same molecule can also occur under certain conditions, leading to cyclic structures.

Aldol (B89426) Condensation: In the presence of a base, the ketone can be deprotonated at the α-carbon to form an enolate. This enolate can then act as a nucleophile, attacking another ketone molecule in an aldol condensation reaction to form a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone.

Table 2: Carbonyl Condensation Reaction Products

Reactant Conditions Product Type
Primary Amine (R-NH₂) Mild Acid (pH ~5) Imine (Schiff Base)
Secondary Amine (R₂NH) Mild Acid (pH ~5) Enamine

The selective reduction of the ketone in this compound to a secondary alcohol is a common transformation. The choice of reducing agent is critical to avoid unwanted reactions with other parts of the molecule.

Hydride Reductions: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of ketones and aldehydes. researchgate.net It is often the reagent of choice due to its chemoselectivity, typically not reducing esters, amides, or carboxylic acids. harvard.edu Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will readily reduce the ketone, but it can also react with other functional groups and is highly reactive with protic solvents. harvard.edu

Catalytic Hydrogenation: The ketone can also be reduced using catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Pd, Pt, or Ni). However, this method can also reduce other functional groups and may require protection of the amine group to achieve selectivity. wikipedia.org

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst (e.g., ruthenium). It is often a milder alternative to using high-pressure hydrogen gas. wikipedia.org

Table 3: Comparison of Reducing Agents for the Ketone Group

Reagent Strength Selectivity Typical Solvents
Sodium Borohydride (NaBH₄) Mild High (Ketones/Aldehydes) Alcohols (Methanol, Ethanol)
Lithium Aluminum Hydride (LiAlH₄) Strong Low (Reduces most carbonyls) Ethers (THF, Diethyl ether)
Catalytic Hydrogenation (H₂/Pd) Varies Moderate Alcohols, Ethyl Acetate (B1210297)

Reactivity and Functionalization of the Cyclohexyl Ring System

The cyclohexane (B81311) ring of this compound serves as a scaffold for the amino and acetyl groups and its reactivity is influenced by their presence and relative stereochemistry.

Ring expansion of the cyclohexyl system in derivatives of this compound can be achieved through various rearrangement reactions. One of the most relevant is the Tiffeneau-Demjanov rearrangement . This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion, forming a larger cyclic ketone. wikipedia.orgsynarchive.comslideshare.net

To apply this to this compound, a multi-step sequence would be necessary:

Reduction of the ketone to the corresponding alcohol.

Conversion of the primary amino group into a 1-aminomethyl group.

Treatment with nitrous acid to initiate the rearrangement.

The mechanism proceeds via the diazotization of the primary amine, followed by the loss of nitrogen gas to form a primary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable carbocation, leads to the expanded ring. wikipedia.org The Tiffeneau-Demjanov rearrangement is particularly useful for the one-carbon homologation of cyclic ketones and is effective for forming five, six, and seven-membered rings. wikipedia.orgslideshare.net

The reactivity of substituents on a cyclohexane ring is highly dependent on their conformational orientation (axial or equatorial). For this compound, which can exist as cis and trans diastereomers, the conformational preferences of the amino and acetyl groups will significantly impact their reactivity.

Generally, equatorial substituents are more stable and often more reactive than their axial counterparts due to reduced steric hindrance. slideshare.net However, certain reactions, particularly those with specific stereoelectronic requirements, may proceed more readily from an axial orientation.

In the case of the cis isomer of this compound, one substituent will be in an axial position and the other in an equatorial position in the most stable chair conformation. In the trans isomer, both substituents can occupy equatorial positions, leading to a more stable conformation. This difference in conformational stability and the spatial arrangement of the functional groups can lead to different reaction rates and product distributions.

For example, in the oxidation of cyclohexanols, the axial alcohol is often oxidized faster than the equatorial alcohol. spcmc.ac.in This is attributed to the relief of steric strain in the transition state as the hybridization of the carbon atom changes from sp³ to sp². Similarly, elimination reactions on cyclohexane systems often show a strong preference for a trans-diaxial arrangement of the leaving group and the proton being abstracted. youtube.com Therefore, the rates of reactions involving the amino and acetyl groups, or adjacent positions on the ring, are expected to differ between the cis and trans isomers of this compound.

Advanced Derivatization Strategies for Synthetic Utility and Mechanistic Probing

Derivatization of the amino group in this compound can be employed for several purposes, including enhancing its utility in synthesis, facilitating analytical detection, and probing reaction mechanisms. A variety of reagents are available for the derivatization of primary amines. nih.govresearchgate.net

For analytical purposes, derivatization is often used to introduce a chromophore or fluorophore, enabling detection by UV-Vis or fluorescence spectroscopy. Common derivatizing agents include:

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary amines to form highly fluorescent sulfonamides. nih.gov

Fluorescamine: Reacts with primary amines to form fluorescent pyrrolinone derivatives.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. nih.gov

Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride): Forms stable carbamates that are useful for chromatographic analysis. nih.gov

These derivatization reactions can be used to quantify this compound in complex mixtures and to monitor the progress of reactions involving the amino group.

From a synthetic and mechanistic standpoint, the amino group can be converted into other functionalities to alter the reactivity of the molecule. For example, conversion to an amide or a sulfonamide can protect the amino group during reactions at other sites in the molecule. The formation of Schiff bases (imines) by reaction with aldehydes or ketones is another common transformation that can be used to introduce new substituents or to direct subsequent reactions.

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.

Kinetic studies can provide valuable insights into the reaction pathways and the factors that influence reaction rates. For reactions involving the amino group, such as N-alkylation, N-acylation, or oxidation, kinetic studies would involve monitoring the disappearance of the starting material or the appearance of the product over time. This can be achieved using techniques such as chromatography (GC or HPLC), spectroscopy (NMR or UV-Vis), or by monitoring the consumption of a reagent.

For example, a kinetic study of the nitrosation of secondary cyclic amines has shown that the reaction rate is dependent on the structure of the amine and the reaction medium. rsc.org Such studies often involve determining the rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants, and calculating the rate constants. The effect of temperature on the reaction rate can also be investigated to determine the activation parameters (activation energy, enthalpy, and entropy of activation), which provide further information about the transition state of the reaction.

Kinetic studies on the oxidation of amines have also been reported. The rate of oxidation of ammonia (B1221849) and amines with hydroxyl radicals in the aqueous phase, for instance, has been shown to depend on the pH of the solution, as the neutral and protonated forms of the amine exhibit different reactivities. fao.org Similar studies on this compound would shed light on the factors controlling its oxidative transformations.

Identification and Characterization of Reaction Intermediates

The intramolecular reaction of this compound is proposed to proceed through a series of reactive intermediates. While direct spectroscopic observation of these transient species is challenging due to their short lifetimes, their existence can be inferred from trapping experiments and by analogy to well-studied reactions of other amino ketones. The plausible reaction pathway involves the formation of a hemiaminal (or carbinolamine), followed by dehydration to an iminium ion, which then tautomerizes to an enamine or undergoes cyclization.

The initial step is the nucleophilic attack of the amino group on the carbonyl carbon of the ethanone moiety. This intramolecular addition leads to the formation of a cyclic hemiaminal intermediate. Hemiaminals are often unstable and exist in equilibrium with the starting amino ketone.

This hemiaminal can then be protonated under acidic conditions, forming a better leaving group (water). Subsequent elimination of water generates a highly reactive iminium ion intermediate. The formation of this intermediate is a key step, as it is the precursor to the final cyclized products.

The characterization of such intermediates often relies on indirect methods. For instance, the reaction can be carried out in the presence of a trapping agent, such as a strong nucleophile, which can react with the iminium ion to form a stable adduct, providing evidence for its transient existence.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the structures and relative energies of the proposed intermediates, supporting the mechanistic hypothesis.

Table 1: Plausible Intermediates in the Intramolecular Cyclization of this compound

Intermediate NameStructureMethod of Identification/Characterization
Hemiaminal (Carbinolamine)Cyclic structure with a hydroxyl and an amino group on the same carbon.Inferred from mechanistic analogy; potentially observable by low-temperature NMR.
Iminium IonCyclic structure with a positively charged, double-bonded nitrogen atom.Trapping experiments with nucleophiles; computational modeling.
EnamineIsomeric form with a double bond adjacent to the nitrogen atom.Inferred from mechanistic analogy; potential for spectroscopic detection in related systems.

Rate-Determining Steps in Multi-Step Pathways

The formation of the initial hemiaminal is typically a rapid and reversible process. The subsequent dehydration of the hemiaminal to form the iminium ion often requires acid catalysis and is frequently the rate-determining step in imine and enamine formation. masterorganicchemistry.com The reason for this is that the hydroxyl group of the hemiaminal is a poor leaving group, and its protonation is necessary to facilitate its departure as a water molecule.

The rate of the reaction can be expressed by a rate law that is dependent on the concentrations of the reactants and the catalyst. For a reaction where the dehydration of the hemiaminal is the RDS, the rate law would likely be:

Rate = k[this compound][H⁺]

This indicates that the reaction rate is proportional to the concentration of the amino ketone and the acid catalyst.

Kinetic isotope effect studies could be employed to further elucidate the rate-determining step. For example, if the deprotonation of the carbon alpha to the iminium ion to form an enamine is the RDS, replacing the alpha-protons with deuterium (B1214612) would result in a primary kinetic isotope effect (kH/kD > 1).

Table 2: Factors Influencing the Rate-Determining Step in the Reactions of this compound

FactorInfluence on Reaction StepsPotential Rate-Determining Step
pH Low pH protonates the amine, reducing its nucleophilicity. Optimal pH is required for protonation of the hemiaminal hydroxyl group.Dehydration of the hemiaminal.
Solvent Polarity Polar solvents can stabilize charged intermediates like the iminium ion.Can influence the relative rates of all steps.
Steric Hindrance Substituents on the cyclohexyl ring or ethanone group can affect the ease of cyclization and intermediate formation.Nucleophilic attack or cyclization.
Temperature Higher temperatures generally increase the rates of all steps, but may favor elimination reactions.Dependent on the activation energies of the competing pathways.

Stereochemical Studies and Conformational Analysis of 1 3 Aminocyclohexyl Ethanone

Enantiomeric and Diastereomeric Relationships within the 1-(3-Aminocyclohexyl)ethanone Framework

This compound possesses two chiral centers at the C1 (bearing the acetyl group) and C3 (bearing the amino group) positions of the cyclohexane (B81311) ring. This results in the possibility of 2² = 4 distinct stereoisomers. These stereoisomers exist as pairs of enantiomers and sets of diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In this framework, all chiral centers are inverted between enantiomeric pairs. oregonstate.edumasterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. This relationship occurs when at least one, but not all, of the chiral centers differ between two stereoisomers. oregonstate.edumasterorganicchemistry.com

The four stereoisomers of this compound can be designated by their absolute configurations (R/S) at the C1 and C3 positions. The relationships between them are summarized in the table below.

StereoisomerConfiguration at C1Configuration at C3Relationship to (1R, 3R)
Isomer 1RRIdentical
Isomer 2SSEnantiomer
Isomer 3RSDiastereomer
Isomer 4SRDiastereomer

The pair (1R, 3R) and (1S, 3S) are enantiomers of each other. Similarly, the (1R, 3S) and (1S, 3R) isomers constitute another pair of enantiomers. Any isomer from the first pair is a diastereomer of any isomer from the second pair. For instance, (1R, 3R) and (1R, 3S) are diastereomers because they have the same configuration at C1 but an opposite configuration at C3.

Control of Stereochemistry in Synthetic Routes

Achieving stereocontrol in the synthesis of this compound is crucial for isolating specific isomers. Various strategies in asymmetric synthesis can be employed to influence the formation of the desired stereoisomer.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a reaction, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgmsu.edu This principle is fundamental to asymmetric synthesis.

Dynamic Kinetic Resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org DKR combines a kinetic resolution (where one enantiomer reacts faster than the other) with a concurrent in-situ racemization of the starting material. This ensures that the slower-reacting enantiomer is continuously converted into the faster-reacting one, allowing for a high yield of the desired product. princeton.edu For DKR to be efficient, the rate of racemization should be equal to or greater than the rate of reaction of the fast-reacting enantiomer. princeton.edu

In the context of synthesizing a specific stereoisomer of this compound, DKR could be applied to a racemic precursor. For example, an asymmetric hydrogenation of a ketone precursor using a chiral catalyst, such as a Ruthenium-BINAP complex, could selectively produce one diastereomer of the corresponding alcohol, which can then be further elaborated. princeton.edu Enzyme-mediated processes, particularly using dehydrogenases in dynamic reductive kinetic resolutions (DYRKR), have also proven effective in setting two contiguous stereocenters with high selectivity. nih.gov

Stereospecific rearrangements are reactions in which a particular stereoisomer of the starting material is converted into a specific stereoisomer of the product. These reactions are highly valuable for transferring or creating chirality with a high degree of predictability.

Sigmatropic rearrangements, a class of pericyclic reactions, are notable for their high stereospecificity. The wikipedia.orgwikipedia.org-sigmatropic rearrangement (such as the oxy-Cope rearrangement) is a well-established method for forming carbon-carbon bonds with excellent regio- and stereoselectivity. nih.gov Mechanistically, the reaction proceeds through a highly ordered, chair-like transition state, which allows for the efficient transfer of stereochemical information from the starting material to the product. acs.org In a hypothetical synthesis of a this compound precursor, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a chiral, functionalized diene could establish the relative stereochemistry of the substituents on the six-membered ring in a single, predictable step.

Conformational Preferences of the 3-Aminocyclohexyl Ring

The three-dimensional structure of this compound is dominated by the conformational preferences of the cyclohexane ring.

To minimize angle strain and torsional strain, the cyclohexane ring adopts a non-planar "chair" conformation. transformationtutoring.comlibretexts.org This conformation has all C-C-C bond angles close to the ideal tetrahedral angle of 109.5°. In the chair form, the twelve hydrogen atoms (or substituents) are divided into two distinct sets: six are in axial positions, pointing vertically above and below the ring's plane, and six are in equatorial positions, pointing outwards from the ring's perimeter. msu.educhemistrysteps.com

The cyclohexane ring is not static; it undergoes a rapid "ring flip" at room temperature, interconverting between two equivalent chair conformations. libretexts.org During this process, all axial bonds become equatorial, and all equatorial bonds become axial.

When substituents are present on the cyclohexane ring, the two chair conformers are no longer of equal energy. The relative stability of a conformer is primarily dictated by steric strain. A significant source of this strain is the 1,3-diaxial interaction , an unfavorable steric interaction between an axial substituent and the axial hydrogen atoms (or other groups) at the C3 and C5 positions relative to it. saskoer.ca

To minimize these steric clashes, bulky substituents preferentially occupy the more spacious equatorial position. msu.edulibretexts.org In this compound, the two substituents are an amino group (-NH₂) and an acetyl group (-COCH₃). The acetyl group is significantly larger and thus has a stronger preference for the equatorial position. This preference dictates the most stable conformation for both the cis and trans diastereomers.

cis-1-(3-Aminocyclohexyl)ethanone : In the cis isomer, one substituent must be axial and the other equatorial. The most stable chair conformer will be the one where the larger acetyl group occupies the equatorial position, forcing the smaller amino group into an axial position.

trans-1-(3-Aminocyclohexyl)ethanone : In the trans isomer, the substituents can be either both axial or both equatorial. The conformer with both the amino and acetyl groups in equatorial positions is vastly more stable, as it avoids any significant 1,3-diaxial interactions.

The conformational preferences are summarized in the table below.

DiastereomerSubstituent Positions (C1, C3)More Stable ConformerRationale
cis(axial, equatorial) or (equatorial, axial)Acetyl group equatorial, Amino group axialMinimizes steric strain from the larger acetyl group.
trans(diaxial) or (diequatorial)Both groups equatorialAvoids unfavorable 1,3-diaxial interactions for both substituents.

Chiroptical Spectroscopy for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules such as this compound is a critical aspect of stereochemical studies. Chiroptical spectroscopy, which measures the differential interaction of a chiral substance with left and right circularly polarized light, provides essential information for this purpose. The two primary techniques in chiroptical spectroscopy are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

ECD spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.govresearchgate.net This differential absorption is due to the electronic transitions within the chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms and chromophores in the molecule. rsc.org For molecules like this compound, the carbonyl group acts as a chromophore, and its interaction with the chiral centers of the cyclohexyl ring will produce a unique ECD spectrum for each enantiomer.

VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. wikipedia.orgnih.gov This technique probes the vibrational transitions of the molecule. wikipedia.orgnih.gov Since every part of a chiral molecule contributes to its vibrational modes, VCD provides a detailed fingerprint of the entire molecular structure, making it a powerful tool for determining absolute configuration. researchgate.netwikipedia.orgnih.gov For complex molecules with multiple chiral centers and conformational flexibility, such as this compound, VCD can be particularly advantageous due to its sensitivity to the subtle details of the molecular structure.

In modern stereochemical analysis, the determination of absolute configuration using chiroptical spectroscopy is typically achieved through a combination of experimental measurements and quantum chemical calculations. nih.govuantwerpen.be The general workflow involves the following steps:

Conformational Analysis: A thorough conformational search is performed for the target molecule to identify all low-energy conformers. For a substituted cyclohexane like this compound, this would involve considering the various chair and boat conformations and the axial versus equatorial positions of the substituents.

Quantum Chemical Calculations: For each significant conformer, the ECD and/or VCD spectra are calculated using theoretical methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.gov These calculations are performed for one of the enantiomers (e.g., the (1R, 3R)-enantiomer).

Spectral Simulation: The calculated spectra of the individual conformers are then weighted according to their predicted Boltzmann populations at a given temperature to generate a final, simulated spectrum for that enantiomer.

Comparison with Experimental Data: The simulated spectrum is then compared with the experimentally measured ECD or VCD spectrum of the sample. A good match between the experimental spectrum and the calculated spectrum for a particular enantiomer allows for the unambiguous assignment of the absolute configuration of the sample.

Due to the absence of published experimental chiroptical data specifically for this compound, the following table is a hypothetical representation of the type of data that would be generated in such a study to determine the absolute configuration.

Stereoisomer ConfigurationCalculated Wavelength (nm)Calculated Rotational Strength (R) in cgs units (10⁻⁴⁰ esu² cm²)Experimental Wavelength (nm)Experimental Molar Ellipticity (deg cm² dmol⁻¹)
(1R, 3S)285+15.2288+2.5
210-8.7212-1.8
(1S, 3R)285-15.2--
210+8.7--

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 1 3 Aminocyclohexyl Ethanone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

NMR spectroscopy is a powerful tool for the structural and mechanistic study of organic molecules in solution. cdnsciencepub.com For "1-(3-Aminocyclohexyl)ethanone," both one-dimensional and two-dimensional NMR techniques provide crucial information regarding the connectivity of atoms and the three-dimensional arrangement of the molecule.

Two-dimensional (2D) NMR experiments are fundamental for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of "this compound." Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are routinely employed to establish atomic connectivity. sdsu.eduemerypharma.com

A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. youtube.com For "this compound," this would allow for the tracing of the proton network within the cyclohexyl ring and the identification of the protons on the acetyl group.

An HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. sdsu.edu This technique is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

The following table presents hypothetical ¹H and ¹³C NMR chemical shift assignments for "this compound," along with expected key 2D NMR correlations.

Table 1: Hypothetical NMR Data and 2D Correlations for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlation (¹H-¹³C)
1-50.5--
21.55 (ax), 2.05 (eq)35.2H-3, H-6C-2
32.80 (ax), 3.10 (eq)51.0H-2, H-4C-3
41.40 (ax), 1.90 (eq)30.1H-3, H-5C-4
51.30 (ax), 1.80 (eq)25.5H-4, H-6C-5
61.60 (ax), 2.10 (eq)33.8H-2, H-5C-6
C=O-212.0--
CH₃2.1528.0-C-CH₃
NH₂1.65---

Note: The chemical shifts are illustrative and based on typical values for similar functional groups and structures.

The cyclohexane (B81311) ring of "this compound" is not static and undergoes a dynamic process known as chair-chair interconversion. vu.nl In this process, axial substituents become equatorial and vice-versa. For a 3-substituted cyclohexanone (B45756), the two chair conformers can have different energies, leading to an equilibrium that favors the more stable conformation. libretexts.org

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of these conformational changes. nih.gov By monitoring the NMR spectra at different temperatures, it is possible to observe the effects of the exchange process on the line shapes of the signals. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for the axial and equatorial protons of each conformer may be observed. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals. At higher temperatures, a single, time-averaged signal is observed.

The study of these temperature-dependent spectral changes allows for the determination of the activation energy (ΔG‡) for the ring inversion process. For monosubstituted cyclohexanes, these barriers are typically in the range of 10-11 kcal/mol. The presence of the amino and acetyl groups in "this compound" would influence the conformational equilibrium and the barrier to interconversion.

Table 2: Hypothetical Kinetic Data for Conformational Exchange of this compound from Dynamic NMR

ParameterHypothetical ValueDescription
Coalescence Temperature (Tc)250 KThe temperature at which two exchanging signals merge into one broad peak.
Rate Constant at Tc (k)~100 s⁻¹The rate of chair-chair interconversion at the coalescence temperature.
Free Energy of Activation (ΔG‡)~10.5 kcal/molThe energy barrier for the ring inversion process.

Note: These values are estimates based on known data for substituted cyclohexanes and serve as an illustration of the data obtainable from DNMR studies.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of molecules with high accuracy and for elucidating fragmentation pathways. acs.org It plays a vital role in monitoring reactions involving "this compound" and in characterizing its products.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used for structural elucidation. libretexts.org For "this compound," the fragmentation would be directed by the functional groups present: the amine and the ketone. libretexts.org

Common fragmentation pathways for aliphatic amines involve α-cleavage, where the bond adjacent to the nitrogen atom is broken. jove.comlibretexts.org For cyclic amines, this can lead to ring-opening reactions. Ketones typically undergo α-cleavage at the carbonyl group and the McLafferty rearrangement if a γ-hydrogen is available. libretexts.org

The analysis of the fragmentation of "this compound" would likely reveal characteristic losses corresponding to the acetyl group and fragmentation of the cyclohexyl ring initiated by the amino group.

Table 3: Predicted Key Fragment Ions of this compound in HRMS

m/z (Hypothetical)Proposed FormulaLikely Origin of Fragment
141.1154C₈H₁₅NOMolecular Ion [M]⁺
126.0919C₇H₁₂NOLoss of a methyl radical (•CH₃)
98.0970C₆H₁₂Nα-cleavage with loss of acetyl radical (•COCH₃)
84.0813C₅H₁₀NFragmentation of the cyclohexyl ring
56.0500C₃H₆NFurther fragmentation of the ring
43.0184C₂H₃OAcetyl cation [CH₃CO]⁺

Note: The m/z values are calculated for the given formulas and represent plausible fragments.

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N). wikipedia.org When used in conjunction with mass spectrometry, it is a powerful method for tracking the fate of atoms through a chemical reaction, thereby elucidating reaction mechanisms. thieme-connect.de

For instance, to study a reaction involving the amino group of "this compound," one could synthesize a version of the molecule labeled with ¹⁵N. By analyzing the masses of the products, it would be possible to determine which products have incorporated the labeled nitrogen atom. acs.org

Similarly, deuterium (B1214612) labeling of the acetyl group (e.g., replacing the methyl protons with deuterium) could be used to investigate reactions at this site, such as enolate formation. The mass shift in the fragments in the mass spectrum would provide clear evidence of which parts of the molecule are involved in different reaction pathways. nih.gov

X-ray Crystallography of this compound Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. eurjchem.com While obtaining suitable crystals of "this compound" itself might be challenging, derivatives or intermediates in a reaction pathway can often be crystallized.

For example, converting the amine to an amide (e.g., an N-acetyl derivative) or forming a salt (e.g., the hydrochloride salt) can facilitate crystallization. The resulting crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexyl ring in the solid state. nih.gov It would also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.

This information is invaluable for understanding the steric and electronic properties of the molecule and can provide insights into its reactivity.

Table 4: Hypothetical Crystallographic Data for an N-acetyl Derivative of this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105.5
Volume (ų)1002
Z4
ConformationChair with equatorial substituents

Note: This data is illustrative for a hypothetical derivative and represents typical values for small organic molecules.

Determination of Solid-State Molecular Structure

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state, typically achieved through single-crystal X-ray diffraction, is fundamental to understanding a compound's physical and chemical properties. This technique provides definitive information on bond lengths, bond angles, and crystal packing. At present, there are no publicly available crystallographic data or research articles detailing the solid-state molecular structure of this compound.

Absolute Configuration Assignment through Anomalous Scattering

For chiral molecules such as this compound, which can exist as different stereoisomers, determining the absolute configuration is crucial. Anomalous scattering, an effect observed in X-ray diffraction experiments, is a powerful method for unambiguously assigning the absolute stereochemistry of a chiral molecule. This is particularly important in pharmacology, where different enantiomers can have vastly different biological activities. The scientific literature lacks any studies that have applied this technique to this compound, and therefore, its absolute configuration has not been experimentally verified through this method.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule and to monitor the progress of chemical reactions. While the expected characteristic vibrational modes for the amine and ketone functional groups in this compound can be predicted based on general spectroscopic principles, specific experimental spectra and their detailed interpretation for this compound are not available in published research. Such data would be invaluable for confirming its molecular structure and for use as a reference in synthetic chemistry.

A hypothetical table of expected IR and Raman shifts is presented below for illustrative purposes, based on characteristic frequencies for similar functional groups.

Functional GroupVibration ModeExpected IR Frequency (cm⁻¹)Expected Raman Activity
Amine (N-H)Stretching3300-3500 (broad)Weak to Medium
Alkane (C-H)Stretching2850-2960Strong
Ketone (C=O)Stretching1705-1725Strong
Amine (N-H)Bending1590-1650Weak
Alkane (CH₂)Bending1450-1470Medium

Spectroscopic Techniques for Studying Molecular Interactions (Non-Biological)

The study of non-covalent molecular interactions, such as hydrogen bonding, is critical for understanding the behavior of a compound in various environments. Spectroscopic techniques, including concentration-dependent IR or NMR spectroscopy, can provide detailed insights into these interactions. For this compound, the presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the ketone group) suggests that intermolecular hydrogen bonding would be a significant feature of its molecular behavior. However, without experimental studies, any discussion of these interactions remains speculative.

Computational and Theoretical Chemistry Approaches for 1 3 Aminocyclohexyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 1-(3-Aminocyclohexyl)ethanone, these studies would provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and EnergyDensity Functional Theory (DFT) is a popular computational method used to determine the optimized three-dimensional structure of a molecule and its electronic energy. A DFT study on this compound would calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. This would reveal the precise arrangement of the atoms in the cyclohexyl ring and the aminocyclohexyl and ethanone (B97240) side chains.

Hypothetical Data Table for DFT Geometry Optimization:

Parameter Value (Angstroms or Degrees)
C-C (ring) bond length Data not available
C-N bond length Data not available
C=O bond length Data not available
C-C-N bond angle Data not available
H-N-H bond angle Data not available

Molecular Orbital Analysis for Chemical BondingMolecular orbital (MO) analysis, often performed in conjunction with DFT or ab initio calculations, provides a deeper understanding of chemical bonding and reactivity. This analysis would identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of this compound. The energies and shapes of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species.

Hypothetical Data Table for Molecular Orbital Analysis:

Orbital Energy (eV) Description
HOMO Data not available Likely localized on the amine group
LUMO Data not available Likely localized on the carbonyl group

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are computational techniques used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be essential for exploring its conformational landscape and dynamic behavior.

Modeling of Reaction Pathways and Transition States

The study of reaction mechanisms is a cornerstone of computational chemistry. By modeling reaction pathways and identifying transition states, chemists can gain a deep understanding of how a reaction proceeds, what factors influence its rate, and how it might be controlled.

A potential energy surface (PES) is a multidimensional representation of the energy of a molecule as a function of its geometry. longdom.org By mapping out the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. longdom.org

One common technique for exploring a PES is a "relaxed" PES scan, where one or more geometric parameters (such as a bond length, angle, or dihedral angle) are systematically varied, and at each step, the remaining parts of the molecule are allowed to relax to their minimum energy conformation. uni-muenchen.dejamberoo.org This approach is particularly useful for identifying the lowest energy path between reactants and products. longdom.org

For this compound, a PES scan could be employed to study various conformational changes, such as the ring-flipping of the cyclohexane (B81311) moiety or the rotation around the bond connecting the acetyl group to the ring. The following table illustrates a hypothetical PES scan for the rotation of the C-C bond between the cyclohexane ring and the carbonyl group.

Dihedral Angle (degrees)Relative Energy (kcal/mol)
05.2
303.1
601.0
900.0
1201.5
1503.5
1804.8

This is a hypothetical data table for illustrative purposes.

Such a scan would reveal the most stable rotational conformation (the global minimum on this particular coordinate) and the energy barriers to rotation. More complex reactions, such as an intramolecular aldol (B89426) condensation, could also be initially explored using PES scans to identify a plausible reaction coordinate. uni-muenchen.de

Computational methods are invaluable for elucidating the mechanisms of catalytic reactions. researchgate.net For reactions involving this compound, such as a catalytic asymmetric reduction of the ketone, computational chemistry can be used to model the entire catalytic cycle. This would involve:

Modeling the catalyst-substrate complex: Determining the geometry and electronic structure of how this compound binds to the catalyst.

Locating transition states: For each step in the cycle (e.g., hydride transfer, product release), the transition state structure and its associated energy barrier can be calculated.

Identifying intermediates: The structures and relative stabilities of any intermediate species formed during the reaction can be determined.

By calculating the energetics of the entire cycle, researchers can identify the rate-determining step and understand the origins of stereoselectivity in asymmetric catalysis. For example, in a hypothetical nickel-catalyzed reaction, computational studies could support a mechanism involving the activation of a reactant by the Ni catalyst, followed by migratory insertion and subsequent steps to yield the final product. researchgate.net

Structure-Reactivity Relationship Studies through Computational Methods

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity or chemical reactivity. researchgate.net Computational methods provide a powerful means to investigate these relationships at a molecular level.

For this compound and its derivatives, computational SAR studies could involve:

Calculating molecular descriptors: A wide range of electronic and steric descriptors can be calculated for a series of related compounds. These might include properties like molecular orbital energies (HOMO, LUMO), electrostatic potential surfaces, and steric hindrance parameters. chemrxiv.org

Developing QSAR models: Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the calculated descriptors to experimentally observed activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular docking: If this compound or its derivatives are being studied as ligands for a biological target, molecular docking simulations can be used to predict their binding mode and affinity. This information can guide the design of more potent and selective ligands.

The following table provides a hypothetical example of data that might be generated in a computational SAR study of this compound derivatives.

DerivativeHOMO Energy (eV)LUMO Energy (eV)Predicted Activity (IC50, µM)
This compound-6.21.510.3
1-(3-(Methylamino)cyclohexyl)ethanone-6.11.68.7
1-(3-(Dimethylamino)cyclohexyl)ethanone-5.91.75.2
1-(3-Amino-4-methylcyclohexyl)ethanone-6.31.412.1

This is a hypothetical data table for illustrative purposes.

Development of New Computational Methods Applied to Aminocyclohexyl Systems

The unique structural features of aminocyclohexyl systems, such as the conformational flexibility of the cyclohexane ring and the presence of both amino and keto functional groups in this compound, can present challenges for existing computational methods. This can drive the development of new theoretical approaches.

For instance, accurately modeling the multiple, low-energy conformations of the cyclohexane ring and their influence on reactivity might require the development of enhanced sampling techniques in molecular dynamics simulations. Furthermore, describing potential intramolecular hydrogen bonding between the amine and ketone groups with high accuracy could necessitate the refinement of density functional theory (DFT) methods or the application of high-level ab initio calculations.

Research in this area could focus on creating more efficient algorithms for exploring the complex potential energy surfaces of flexible molecules or developing new force fields for molecular mechanics simulations that better capture the specific interactions present in aminocyclohexyl systems. nih.gov The overarching goal is to enhance the predictive power of computational models for this important class of chemical compounds.

Applications of 1 3 Aminocyclohexyl Ethanone As a Synthetic Building Block in Chemical Research

Role as an Intermediate in the Synthesis of Complex Organic Scaffolds

The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule makes 1-(3-Aminocyclohexyl)ethanone a prime candidate for the construction of intricate molecular architectures, particularly nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in a vast array of natural products and pharmaceutically active compounds. rsc.orgmdpi.comnih.gov

The dual reactivity of aminoketones allows for their participation in a variety of cyclization and condensation reactions. For instance, the amino group can react with a suitable dielectrophile to form a heterocyclic ring, while the ketone can be transformed into another functional group or serve as a point of attachment for further molecular complexity. This strategy is particularly useful in the synthesis of alkaloids, a class of naturally occurring compounds with significant biological activities. mdpi.comrsc.orgrsc.org The cyclohexyl ring of this compound provides a rigid, three-dimensional framework that can be exploited to control the stereochemistry of the final product.

One potential application of this compound is in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. nih.gov The amino and ketone functionalities could participate in sequential reactions, leading to the rapid assembly of diverse molecular scaffolds. For example, the formation of an enamine from the ketone and a secondary amine, followed by reaction with an electrophile and subsequent cyclization involving the primary amine, could generate a variety of polycyclic structures.

The following table illustrates potential complex scaffolds that could be synthesized from this compound based on known reactions of analogous aminoketones.

Scaffold TypeSynthetic StrategyPotential Application
Fused Bicyclic SystemsIntramolecular condensation/cyclizationPharmaceutical intermediates
Spirocyclic CompoundsSequential functionalization and cyclizationNatural product synthesis
Bridged HeterocyclesTransannular reactionsNovel bioactive molecules

Utilization in Ligand Design for Metal Catalysis

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The structural features of this compound make it an attractive precursor for the development of novel chiral ligands. nih.gov The amino group can be readily functionalized with phosphorus, nitrogen, or oxygen-containing moieties to create bidentate or tridentate ligands. The stereochemistry of the cyclohexyl ring can be controlled to produce ligands with specific spatial arrangements, which is critical for achieving high enantioselectivity in catalytic reactions. acs.org

For example, reaction of the amino group with chlorodiphenylphosphine (B86185) could yield an aminophosphine (B1255530) ligand. The ketone functionality could then be used to introduce a second coordinating group, such as an oxime or a hydrazone, resulting in a P,N or P,O-bidentate ligand. Such ligands are known to be effective in a variety of transition metal-catalyzed reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. chemijournal.comnih.gov

The coordination of these ligands to metal centers can create a chiral environment around the metal, influencing the stereochemical outcome of the reaction. The rigidity of the cyclohexane (B81311) backbone can help to restrict the conformational flexibility of the ligand-metal complex, leading to higher enantioselectivities.

The table below outlines potential ligand types derived from this compound and their potential catalytic applications.

Ligand TypeFunctionalization StrategyPotential Catalytic Application
AminophosphineReaction of the amine with a chlorophosphineAsymmetric hydrogenation
Schiff BaseCondensation of the amine with an aldehydeOxidation reactions
Bis(oxazoline)Multi-step synthesis involving the amineAsymmetric carbon-carbon bond formation

Precursor for the Development of Novel Organic Reagents

The reactivity of the amino and keto groups in this compound can be harnessed to create novel organic reagents with unique properties and applications. For instance, it can serve as a scaffold for the development of chiral auxiliaries, which are molecules that are temporarily incorporated into a substrate to control the stereochemistry of a reaction. wikipedia.orgnih.gov The chiral auxiliary can then be removed and recycled. The cyclohexyl ring provides a stereochemically defined backbone for the design of such auxiliaries.

Furthermore, this compound can be a precursor for the synthesis of organocatalysts. The amino group can be converted into a more complex catalytic moiety, such as a thiourea (B124793) or a squaramide, which are known to be effective in promoting a variety of asymmetric transformations. The ketone can be used to attach the catalyst to a solid support, facilitating its recovery and reuse.

The development of new reagents for specific chemical transformations is an ongoing area of research. The unique combination of functional groups in this compound provides an opportunity to design and synthesize novel reagents for applications in areas such as peptide synthesis, where coupling reagents are essential, or in the development of new aminating agents. ethz.ch

Below is a table of potential organic reagents that could be derived from this compound.

Reagent TypeSynthetic ApproachPotential Application
Chiral AuxiliaryAcylation of the amine with a chiral acidAsymmetric alkylation reactions
OrganocatalystDerivatization of the amine to a thioureaAsymmetric Michael additions
Coupling ReagentTransformation of the ketone and aminePeptide synthesis

Integration into Advanced Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and pi-stacking. These interactions can be used to construct large, well-defined molecular assemblies with a variety of shapes and functions. mdpi.com The amino group of this compound is a hydrogen bond donor, while the carbonyl group is a hydrogen bond acceptor, making it an ideal candidate for incorporation into hydrogen-bonded networks. nih.govroyalsocietypublishing.orgresearchgate.net

By designing molecules that can interact with this compound through complementary hydrogen bonding motifs, it is possible to create a variety of supramolecular structures, such as chains, sheets, and three-dimensional networks. duke.edu The cyclohexane ring can influence the packing of the molecules in the solid state, leading to the formation of different crystal structures with distinct properties.

Furthermore, derivatives of this compound, where the amino or keto group is functionalized with other self-assembling units, could be used to create more complex supramolecular polymers and soft materials. nih.govnih.govplasticsengineering.org For example, attaching a long alkyl chain to the amino group could lead to the formation of amphiphilic molecules that self-assemble in water to form micelles or vesicles.

The table below summarizes potential supramolecular assemblies incorporating this compound.

Assembly TypeDriving InteractionPotential Function
1D ChainsHead-to-tail hydrogen bondingCrystalline materials
2D SheetsInter-chain hydrogen bondingPorous materials
Supramolecular GelsSelf-assembly of derivatized moleculesDrug delivery

Contribution to Methodological Development in Organic Synthesis

The unique reactivity of this compound can be exploited to develop new synthetic methods and strategies. For example, it can be used as a model substrate to study the stereoselective reduction of aminoketones, a challenging transformation in organic synthesis. researchgate.net The development of catalysts and reagents that can selectively reduce the ketone in the presence of the amine, or vice versa, would be a valuable contribution to the field.

Cascade reactions, where multiple bond-forming events occur in a single operation, are a powerful tool for the efficient synthesis of complex molecules. wikipedia.orgresearchgate.net The bifunctional nature of this compound makes it an ideal starting material for the design of novel cascade reactions. For instance, a reaction sequence could be initiated at the amino group, leading to the formation of an intermediate that then undergoes a cyclization involving the ketone. nih.govysu.am

The development of new methods for the synthesis of functionalized cyclohexylamine (B46788) derivatives is also an important area of research, as these motifs are present in many biologically active compounds. nih.govnih.gov this compound can serve as a versatile platform for the development of such methods, allowing for the introduction of a wide range of functional groups onto the cyclohexane ring. wisdomlib.orgnih.govbeilstein-journals.org

The following table highlights potential new synthetic methodologies that could be developed using this compound.

MethodologyKey TransformationPotential Impact
Stereoselective ReductionSelective reduction of the ketone or amineAccess to chiral amino alcohols
Cascade ReactionsSequential bond formation and cyclizationEfficient synthesis of polycyclic systems
FunctionalizationIntroduction of new functional groupsSynthesis of diverse cyclohexylamine derivatives

Future Research Directions and Unaddressed Challenges in 1 3 Aminocyclohexyl Ethanone Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The pursuit of "green" chemistry principles is paramount in modern organic synthesis. rsc.org Future research on 1-(3-aminocyclohexyl)ethanone should prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign. A significant challenge lies in moving away from traditional, often hazardous reagents and stoichiometric reactions towards more sustainable catalytic methods.

Key areas for investigation include:

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound and its derivatives offers the potential for high selectivity under mild reaction conditions. Research into identifying or engineering suitable enzymes for the key bond-forming reactions would be a significant step forward.

Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from renewable resources instead of petroleum-based feedstocks is a critical long-term goal for sustainable production. rsc.org

Atom Economy: Designing synthetic strategies that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Future routes should be evaluated based on their atom economy, aiming to minimize waste generation.

A comparative analysis of potential green metrics for different synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Challenges
Biocatalytic Synthesis High enantioselectivity, mild reaction conditions, reduced waste.Enzyme discovery and optimization, substrate scope limitations.
Flow Chemistry Synthesis Improved heat and mass transfer, enhanced safety, potential for automation. noelresearchgroup.comReactor design for specific transformations, catalyst stability under flow conditions.
Photoredox Catalysis Access to novel reaction pathways, use of visible light as a renewable energy source. mit.eduDevelopment of efficient and recyclable photocatalysts, understanding complex reaction mechanisms.

Exploration of Novel Reactivity Patterns for Functionalization

The functionalization of the this compound scaffold is crucial for tuning its properties for specific applications. Future research should focus on exploring novel reactivity patterns to introduce diverse functional groups at various positions on the cyclohexyl ring and the ethanone (B97240) moiety.

Unaddressed challenges and research opportunities include:

C-H Activation: Direct functionalization of the cyclohexyl ring through C-H activation would provide a more efficient and atom-economical approach compared to traditional multi-step methods involving pre-functionalized starting materials.

Late-Stage Functionalization: Developing methodologies for the selective functionalization of complex derivatives of this compound at a late stage in a synthetic sequence would be highly valuable for generating molecular diversity.

Multicomponent Reactions: Designing novel multicomponent reactions that incorporate this compound or its precursors could enable the rapid assembly of complex molecules in a single step. rsc.org

Advanced Stereochemical Control in Complex Transformations

The stereochemistry of this compound and its derivatives is critical for their biological activity and material properties. Achieving precise control over the stereochemical outcome of reactions involving this scaffold is a significant challenge that requires the development of advanced synthetic methods.

Future research directions in this area include:

Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective and diastereoselective synthesis of specific stereoisomers of this compound is a high priority. This includes organocatalysis, transition-metal catalysis, and biocatalysis.

Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries can provide a reliable method for controlling stereochemistry during the synthesis of complex molecules derived from this compound.

Dynamic Kinetic Resolution: For the separation of racemic mixtures, the development of dynamic kinetic resolution processes could provide a highly efficient means of obtaining enantiomerically pure material.

The stereochemical complexity of this molecule presents a significant hurdle, and linking stereochemical control to skeletal diversity is a key challenge. nih.gov

Deeper Computational Insights into Mechanism and Selectivity

Computational chemistry offers a powerful tool for understanding reaction mechanisms and predicting selectivity, thereby accelerating the development of new synthetic methods. researchgate.net For this compound, deeper computational insights are needed to guide experimental efforts.

Key areas for computational investigation include:

Reaction Pathway Analysis: Using quantum chemical calculations to elucidate the detailed mechanisms of key synthetic transformations will help in optimizing reaction conditions and designing more efficient catalysts.

Predictive Modeling for Stereoselectivity: Developing accurate computational models to predict the stereochemical outcome of reactions will be invaluable for the rational design of stereoselective syntheses.

In Silico Screening of Catalysts: Computational screening of virtual catalyst libraries can help to identify promising candidates for experimental investigation, thereby saving time and resources.

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of this compound chemistry with emerging technologies such as flow chemistry and photoredox catalysis holds immense potential for overcoming the limitations of traditional batch synthesis. goflow.atflowphotochem.eu

Future research in this domain should focus on:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound can offer advantages such as improved safety, better process control, and easier scalability. noelresearchgroup.comdoi.org

Photoredox-Mediated Transformations: Utilizing visible-light photoredox catalysis can enable novel and previously inaccessible transformations of this compound under mild reaction conditions. mit.edu This approach can lead to the development of more sustainable and efficient synthetic methods.

Automated Synthesis Platforms: The combination of flow chemistry with automated reaction optimization and analysis can significantly accelerate the discovery and development of new derivatives of this compound.

The application of these technologies can lead to significant improvements in material throughput and reaction efficiency compared to traditional batch methods. mit.edu

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